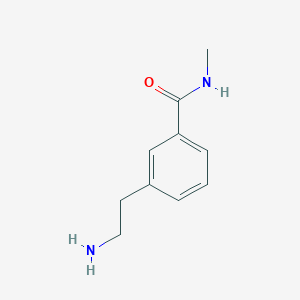

3-(2-aminoethyl)-N-methylbenzamide

Description

The exact mass of the compound 3-(2-aminoethyl)-N-methylbenzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(2-aminoethyl)-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-aminoethyl)-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-aminoethyl)-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12-10(13)9-4-2-3-8(7-9)5-6-11/h2-4,7H,5-6,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSJGRJXMHDVSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250364-24-9 | |

| Record name | 3-(2-aminoethyl)-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Therapeutic Potential of 3-(2-Aminoethyl)-N-methylbenzamide Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 3-(2-aminoethyl)-N-methylbenzamide scaffold represents a promising starting point for the development of novel therapeutics targeting a range of central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and potential pharmacological applications of this class of compounds, drawing upon established principles and data from closely related benzamide derivatives. By understanding the intricate interplay between chemical structure and biological activity, researchers can strategically design and synthesize novel derivatives with enhanced potency, selectivity, and drug-like properties.

The 3-(2-Aminoethyl)-N-methylbenzamide Core: A Privileged Scaffold

The benzamide moiety is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to participate in key hydrogen bonding interactions with biological targets. The incorporation of a 3-(2-aminoethyl) group introduces a basic nitrogen atom, which can be crucial for receptor binding, particularly for targets such as G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors. Furthermore, the N-methyl group on the amide can influence conformation, solubility, and metabolic stability. This unique combination of functional groups makes the 3-(2-aminoethyl)-N-methylbenzamide core a "privileged scaffold" for CNS drug discovery.

Navigating the Synthetic Landscape

The synthesis of 3-(2-aminoethyl)-N-methylbenzamide derivatives can be approached through several strategic routes, primarily centered around the formation of the amide bond and the introduction of the aminoethyl side chain.

General Synthetic Strategy

A common and efficient approach involves the coupling of a suitably substituted benzoic acid with N-methylamine, followed by modification of a precursor group at the 3-position to introduce the aminoethyl moiety.

Caption: General synthetic workflow for 3-(2-aminoethyl)-N-methylbenzamide derivatives.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol outlines a plausible synthesis of a 3-(2-aminoethyl)-N-methylbenzamide derivative, adapted from established methodologies for similar compounds.[1]

Step 1: Amide Formation

-

To a stirred solution of 3-cyanobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of N-methylamine (2.0 M in THF, 1.5 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield 3-cyano-N-methylbenzamide.

Step 2: Reduction of the Nitrile

-

Dissolve the 3-cyano-N-methylbenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Carefully add lithium aluminum hydride (LiAlH₄) (2.0 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous sodium hydroxide, and then water again.

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure to afford the crude 3-(aminomethyl)-N-methylbenzamide.

Step 3: Chain Extension (Optional, for 2-aminoethyl)

To obtain the 2-aminoethyl side chain, a two-step process starting from a 3-(bromomethyl) derivative would be necessary, involving displacement with a cyanide source followed by reduction. A more direct route would start with 3-(2-bromoethyl)benzoic acid.

Step 4: N-Alkylation/Acylation of the Primary Amine (for further derivatization)

-

The primary amine of the 3-(2-aminoethyl) side chain can be further functionalized through standard N-alkylation or N-acylation reactions to explore structure-activity relationships.

Unraveling Structure-Activity Relationships (SAR)

While specific SAR data for 3-(2-aminoethyl)-N-methylbenzamide derivatives is limited in the public domain, valuable insights can be extrapolated from studies on analogous benzamide series, particularly those targeting dopamine receptors.[2][3]

| R-Group Position | Structural Modification | Predicted Impact on Activity | Rationale |

| Aminoethyl Side Chain | N-alkylation (e.g., with benzyl) | Potential increase in affinity for D3/D4 receptors.[2] | The N-substituent on the aminoethyl group can explore additional binding pockets within the receptor.[2] |

| Acylation | May modulate selectivity and pharmacokinetic properties. | Acyl groups can alter polarity and introduce new hydrogen bonding interactions. | |

| Benzamide Ring | Substitution (e.g., chloro, methoxy) at positions 2, 4, 5, or 6 | Can significantly impact affinity and selectivity for dopamine receptor subtypes.[2][3] | Substituents can influence the electronic properties of the ring and create specific interactions with receptor residues. |

| N-Methyl Group | Replacement with larger alkyl groups | Likely to decrease activity. | The N-methyl group is often optimal for maintaining the bioactive conformation. |

Pharmacological Potential: Targeting Neurological and Psychiatric Disorders

Based on the pharmacology of related benzamide derivatives, the 3-(2-aminoethyl)-N-methylbenzamide scaffold holds significant promise for the treatment of various CNS disorders.

Dopamine Receptor Antagonism

Many benzamide derivatives are potent antagonists of dopamine D2-like receptors (D2, D3, and D4).[2] This activity is foundational for the development of antipsychotic medications used to treat schizophrenia and other psychotic disorders. The 3-(2-aminoethyl) moiety can mimic the side chain of dopamine, allowing for competitive binding to the receptor.

Caption: Antagonism of the dopamine D2 receptor signaling pathway by a 3-(2-aminoethyl)-N-methylbenzamide derivative.

Neuroprotective Effects

Emerging evidence suggests that some benzamide derivatives possess neuroprotective properties.[4][5][6] These effects may be mediated through various mechanisms, including the modulation of neuroinflammation and oxidative stress.[4][7] The development of benzamide-based neuroprotective agents could offer new therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[8][9]

Future Directions and Conclusion

The 3-(2-aminoethyl)-N-methylbenzamide scaffold is a versatile and promising platform for the design of novel CNS-active compounds. Future research should focus on the systematic exploration of the structure-activity relationships by synthesizing and evaluating a diverse library of derivatives. Key areas for investigation include:

-

Receptor Selectivity Profiling: Comprehensive screening against a panel of CNS receptors to identify selective ligands and potential off-target effects.

-

In Vivo Efficacy Studies: Evaluation of lead compounds in animal models of psychosis, cognitive impairment, and neurodegeneration.

-

Pharmacokinetic Optimization: Modification of the scaffold to improve metabolic stability, bioavailability, and blood-brain barrier penetration.

By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of the next generation of benzamide-based therapeutics for the treatment of debilitating neurological and psychiatric disorders.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective agents in acute ischemic stroke [explorationpub.com]

- 6. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. WO2009016088A1 - The use of benzamide derivatives for the treatment of cns disorders - Google Patents [patents.google.com]

- 9. ricerca.uniba.it [ricerca.uniba.it]

Uncharted Territory: The Neuroscience Potential of 3-(2-aminoethyl)-N-methylbenzamide Remains Undefined

A comprehensive review of available scientific literature and patent databases reveals a significant information gap regarding the therapeutic potential of the specific compound, 3-(2-aminoethyl)-N-methylbenzamide, in the field of neuroscience. Despite its structural classification as a benzamide derivative—a class of compounds known for a wide range of neuropharmacological activities—no dedicated studies, preclinical data, or clinical trials for this particular molecule in the context of neurological or psychiatric disorders were identified.

Researchers and drug development professionals are therefore advised that any investigation into 3-(2-aminoethyl)-N-methylbenzamide would represent a foray into novel chemical space. The absence of existing data necessitates a foundational, bottom-up approach to characterization, beginning with synthesis, purification, and basic physicochemical property determination.

While direct information is lacking, the broader family of benzamide derivatives offers a fertile ground for hypothesis generation. Substituted benzamides have been successfully developed into marketed drugs for various central nervous system (CNS) disorders, acting on a diverse array of molecular targets.

The Benzamide Scaffold: A Privileged Structure in Neuroscience

Benzamides are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a multitude of biological targets. In neuroscience, their therapeutic utility is well-documented, with prominent examples including:

-

Antipsychotics: Compounds like amisulpride and sulpiride are selective dopamine D2/D3 receptor antagonists, effective in treating schizophrenia.[1][2]

-

Antiemetics: Metoclopramide, a dopamine D2 receptor antagonist, is widely used to manage nausea and vomiting.

-

Gastroprokinetic Agents: Cisapride, a serotonin 5-HT4 receptor agonist, was used to treat gastrointestinal motility disorders.

-

Neuroprotective Agents: Recent research has explored novel benzamide derivatives for their potential in treating ischemic stroke by targeting protein-protein interactions involved in neuronal damage pathways.[3]

The therapeutic effects of these molecules are dictated by the nature and position of substituents on the benzamide core, which modulate their affinity and selectivity for different receptors and enzymes within the CNS.

Charting a Course for Investigation: A Hypothetical Research Workflow

For a novel compound such as 3-(2-aminoethyl)-N-methylbenzamide, a systematic and multi-pronged research strategy would be essential to elucidate its potential in neuroscience. The following represents a logical, albeit hypothetical, workflow for such an endeavor.

Part 1: Foundational Characterization and In Vitro Profiling

The initial phase of research would focus on the fundamental chemical and biological properties of the compound.

1.1. Synthesis and Structural Verification:

A robust and scalable synthetic route to 3-(2-aminoethyl)-N-methylbenzamide would need to be established. Standard methods for amide bond formation could be employed, followed by rigorous purification and structural confirmation using techniques such as NMR, mass spectrometry, and elemental analysis.

1.2. Physicochemical Properties:

Key physicochemical parameters influencing drug-likeness and CNS penetration would be determined.

| Property | Method | Rationale |

| Solubility | Kinetic and thermodynamic solubility assays | Poor solubility can hinder absorption and bioavailability. |

| Lipophilicity (LogP/LogD) | Shake-flask or HPLC methods | Optimal lipophilicity is crucial for blood-brain barrier penetration. |

| pKa | Potentiometric titration or computational prediction | Ionization state affects solubility, permeability, and receptor binding. |

| Stability | Assessment in plasma, microsomal, and buffer solutions | Determines the compound's half-life and potential for degradation. |

1.3. Primary Target Screening:

A broad-based screening campaign against a panel of CNS-relevant targets would be the first step in identifying potential mechanisms of action. This typically involves radioligand binding assays or functional assays.

Hypothetical Screening Workflow

Caption: A potential GPCR signaling pathway that could be investigated.

Part 3: In Vivo Evaluation and Preclinical Development

Promising in vitro results would warrant progression to in vivo studies in animal models.

3.1. Pharmacokinetics and Brain Penetration:

The absorption, distribution, metabolism, and excretion (ADME) properties of the compound would be assessed in rodents. Crucially, its ability to cross the blood-brain barrier would be quantified.

3.2. Animal Models of Neurological Disorders:

The therapeutic efficacy of 3-(2-aminoethyl)-N-methylbenzamide would be tested in relevant animal models. The choice of model would depend on the in vitro findings. For example:

-

If D2 antagonism is observed: Models of psychosis (e.g., amphetamine-induced hyperlocomotion).

-

If neuroprotective effects are seen: Models of stroke (e.g., middle cerebral artery occlusion) or Parkinson's disease (e.g., MPTP model).

-

If effects on serotonin receptors are found: Models of depression or anxiety (e.g., forced swim test, elevated plus maze).

3.3. Safety and Toxicology:

A preliminary assessment of the compound's safety profile would be conducted, including acute toxicity studies and observation for any adverse behavioral effects.

Preclinical Development Funnel

Caption: A simplified preclinical development cascade for a novel CNS compound.

Conclusion and Future Directions

While the therapeutic potential of 3-(2-aminoethyl)-N-methylbenzamide in neuroscience is currently a blank slate, its chemical structure places it within a class of compounds with a rich history of CNS activity. The path to understanding its potential role, if any, in treating neurological disorders is a long and rigorous one, requiring a systematic and evidence-based approach.

For researchers and drug developers, this compound represents both a challenge and an opportunity. The challenge lies in the complete absence of prior art, necessitating a comprehensive de novo investigation. The opportunity, however, is the potential to discover a novel mechanism of action or a therapeutic agent with a unique profile for addressing the unmet needs of patients with neurological and psychiatric conditions. Any future work on this molecule will be foundational and will contribute significantly to the broader understanding of the structure-activity relationships within the versatile benzamide class.

References

-

Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. PubMed. Available at: [Link]

-

Effect of some benzamide derivatives on stress-induced behavior and striatum dopamine receptors. PubMed. Available at: [Link]

-

Comparison of the In-vitro Receptor Selectivity of Substituted Benzamide Drugs for Brain Neurotransmitter Receptors. Journal of Pharmacy and Pharmacology. Available at: [Link]

Sources

- 1. Effect of some benzamide derivatives on stress-induced behavior and striatum dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(2-aminoethyl)-N-methylbenzamide CAS number and identifiers

This technical guide provides a comprehensive analysis of 3-(2-aminoethyl)-N-methylbenzamide , a specialized phenethylamine derivative used as a scaffold in medicinal chemistry and fragment-based drug discovery (FBDD).

Executive Summary

3-(2-aminoethyl)-N-methylbenzamide (CAS 1250364-24-9 ) is a bifunctional organic building block characterized by a meta-substituted phenethylamine core and an N-methylcarboxamide moiety.[1][2][3] Structurally, it serves as a bioisostere for various monoamine neurotransmitter ligands, making it a critical fragment in the development of G-protein-coupled receptor (GPCR) modulators, particularly for serotonin (5-HT) and dopamine receptor families.

This guide details the compound's physicochemical properties, validated synthesis pathways, analytical profiling, and utility in modern drug design.

Chemical Identity & Physicochemical Profile[5]

Nomenclature and Identifiers

The compound is defined by the following chemical identifiers, essential for database integration and supply chain verification.

| Identifier Type | Value |

| Chemical Name | 3-(2-aminoethyl)-N-methylbenzamide |

| CAS Number | 1250364-24-9 |

| Molecular Formula | C₁₀H₁₄N₂O |

| Molecular Weight | 178.23 g/mol |

| SMILES | CNC(=O)c1cccc(CCN)c1 |

| InChI Key | OQBYNSYJVWKFPO-UHFFFAOYSA-N |

| MDL Number | MFCD16806229 |

Physicochemical Properties

Understanding the physical parameters is crucial for predicting pharmacokinetics (ADME) in early-stage discovery.

| Property | Value | Context |

| LogP (Predicted) | 0.4 – 0.8 | Indicates moderate hydrophilicity; suitable for CNS penetration if optimized. |

| TPSA | ~55 Ų | Polar Surface Area; favorable for oral bioavailability (<140 Ų) and BBB penetration (<90 Ų). |

| pKa (Basic) | ~9.5 (Amine) | The primary amino group is protonated at physiological pH. |

| pKa (Acidic) | ~15 (Amide) | The amide proton is non-ionizable under physiological conditions. |

| H-Bond Donors | 2 | Primary amine (2H), Amide (1H). |

| H-Bond Acceptors | 2 | Carbonyl oxygen, Amine nitrogen. |

Synthesis & Manufacturing Strategy

The synthesis of 3-(2-aminoethyl)-N-methylbenzamide requires a strategy that differentiates the two nitrogen centers (the amide and the primary amine). The most robust industrial route involves the selective reduction of a nitrile precursor .

Retrosynthetic Analysis

-

Precursor: 3-cyano-N-methylbenzamide

-

Starting Material: 3-cyanobenzoic acid

Validated Synthesis Protocol (Nitrile Reduction Route)

Step 1: Amide Coupling

Objective: Convert 3-cyanobenzoic acid to 3-cyano-N-methylbenzamide.

-

Activation: Dissolve 3-cyanobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at 0°C to RT for 2 hours to generate the acid chloride.

-

Coupling: Cool the reaction mixture to 0°C. Add methylamine (2.0 M in THF, 1.5 eq) and triethylamine (2.0 eq) dropwise.

-

Workup: Quench with water. Extract with DCM. Wash organic layer with 1M HCl and brine. Dry over MgSO₄ and concentrate.

-

Yield: Expect >85% of white solid.

Step 2: Selective Nitrile Reduction

Objective: Reduce the nitrile to the primary amine without reducing the amide or the aromatic ring.

-

Reagent: Borane-tetrahydrofuran complex (BH₃·THF) or Raney Nickel/H₂.

-

Protocol (Borane Method):

-

Dissolve 3-cyano-N-methylbenzamide (1.0 eq) in anhydrous THF under N₂.

-

Add BH₃·THF (1.0 M, 3.0 eq) dropwise at 0°C.

-

Reflux for 4–6 hours. Monitor by TLC/LC-MS.

-

Quench: Cool to 0°C. Carefully add MeOH to destroy excess borane.

-

Acid Hydrolysis: Add 6M HCl and reflux for 1 hour to break the boron-amine complex.

-

Isolation: Basify to pH >11 with NaOH. Extract with DCM or CHCl₃/IPA (3:1).

-

Purification: Flash chromatography (DCM:MeOH:NH₄OH) or recrystallization as the hydrochloride salt.

-

Synthesis Workflow Diagram

Figure 1: Two-step synthesis via nitrile reduction, preserving the amide functionality.

Biological Relevance & Drug Discovery Utility

Pharmacophore Mapping

3-(2-aminoethyl)-N-methylbenzamide is a "privileged structure" in medicinal chemistry. It mimics the phenethylamine backbone found in neurotransmitters (dopamine, norepinephrine, serotonin) but introduces a meta-amide constraint.

-

Primary Amine: Mimics the basic nitrogen of biogenic amines, forming a crucial salt bridge with Aspartate residues (e.g., Asp3.32) in GPCR transmembrane helices.

-

Aromatic Ring: Provides π-π stacking interactions with aromatic residues (Phe, Trp) in the binding pocket.

-

Amide Linker: Acts as a hydrogen bond acceptor/donor vector, allowing the fragment to probe adjacent sub-pockets or solvent-exposed regions.

Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule serves as a high-quality fragment due to its:

-

Low Molecular Weight (<200 Da): Allows high ligand efficiency (LE).

-

Solubility: High aqueous solubility facilitates screening by NMR or SPR.

-

Vectors for Growth: The primary amine is a "growth vector" for reductive amination or coupling to explore deeper pockets.

Structural Logic Diagram

Figure 2: Pharmacophore map highlighting interaction points with GPCR targets.

Analytical Characterization

To validate the identity of CAS 1250364-24-9, the following analytical signatures are expected:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.4 (br s, 1H, Amide NH).

-

δ 7.7 – 7.3 (m, 4H, Aromatic protons).

-

δ 2.9 (t, 2H, -CH₂-N).

-

δ 2.7 (d, 3H, N-CH₃).

-

δ 2.8 (t, 2H, Ar-CH₂-).

-

δ 1.5 (br s, 2H, NH₂, exchanges with D₂O).

-

-

LC-MS (ESI+):

-

Major peak at m/z 179.1 [M+H]⁺.

-

-

HPLC Purity:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

-

Detection: UV 254 nm.

-

Safety & Handling (SDS Summary)

While specific toxicological data for this CAS is limited, it should be handled as a generic phenethylamine derivative.

-

GHS Classification:

-

Skin Irrit. 2 (H315): Causes skin irritation.

-

Eye Irrit. 2A (H319): Causes serious eye irritation.

-

STOT SE 3 (H335): May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent amine oxidation or carbamate formation from atmospheric CO₂.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56606019, 3-(2-aminoethyl)-N-methylbenzamide. Retrieved from [Link]

-

Accela ChemBio. Product Catalog: 3-(2-aminoethyl)-N-methylbenzamide. Retrieved from [Link]

- Ertl, P., & Rohde, B. (2000).Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry.

Sources

- 1. 3-(2-aminoethyl)-N-methylbenzamide - CAS:1250364-24-9 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. 1118786-88-1 | MFCD11858180 | 3-(2-aminoethyl)benzamide [aaronchem.com]

- 3. 1184638-70-7,(furan-2-ylmethyl)[2-(4-methylphenyl)ethyl]amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Metabolic Pathways of 3-(2-aminoethyl)-N-methylbenzamide: A Technical Guide

This guide outlines the metabolic profiling and pathway elucidation for 3-(2-aminoethyl)-N-methylbenzamide . As a structural hybrid containing a phenethylamine core and an N-methylbenzamide moiety, this compound presents a classic case of competing clearance pathways between mitochondrial amine oxidases and microsomal cytochrome P450s.

The following technical analysis details the predicted biotransformation routes, the logic behind them, and the experimental protocols required to validate these pathways in a drug discovery setting.

Executive Summary

3-(2-aminoethyl)-N-methylbenzamide is a bifunctional scaffold often encountered in fragment-based drug discovery (FBDD) targeting CNS receptors or as a metabolite of larger benzamide-based therapeutics. Its metabolic fate is dictated by two primary "soft spots": the primary amine on the ethyl chain and the N-methyl amide group.

Core Metabolic Thesis: The compound undergoes biphasic clearance :

-

Oxidative Deamination (Major): Rapid turnover by Monoamine Oxidases (MAO-A/B) targeting the ethylamine chain.

-

N-Demethylation (Minor/Moderate): CYP450-mediated oxidation of the N-methyl amide.

-

Phase II Conjugation: N-acetylation of the primary amine (if MAO is inhibited) or glucuronidation of downstream alcohols/acids.

Part 1: Structural Analysis & Metabolic Liability (SMR)

To design the correct metabolic stability assays, we must first deconstruct the molecule into its metabolic pharmacophores.

The Phenethylamine Motif (Ar-CH₂-CH₂-NH₂)

-

Liability: High.

-

Enzymology: This is the canonical substrate for Monoamine Oxidase (MAO) . The primary amine is oxidatively deaminated to an aldehyde.

-

Implication: In standard liver microsome (HLM) assays, this pathway may be underrepresented because MAOs are mitochondrial enzymes. Protocol Adjustment: Use hepatocyte suspensions or specific mitochondrial fractions to capture this clearance route.

The N-Methylbenzamide Motif (Ar-CO-NH-CH₃)

-

Liability: Moderate.

-

Enzymology: Substrate for CYP450s (specifically CYP1A2, CYP2C19, or CYP2D6) leading to N-demethylation.

-

Implication: Produces a primary amide metabolite. This is a standard Phase I modification detectable in microsomal incubations.

The Benzene Core

-

Liability: Low to Moderate.

-

Enzymology: Aromatic hydroxylation by CYPs.

-

Regiochemistry: The amide group is electron-withdrawing (deactivating), making the ring less prone to oxidation than an electron-rich ring. However, steric factors may allow hydroxylation at the 4- or 5-position.

Part 2: Detailed Metabolic Pathways

Pathway A: Oxidative Deamination (The MAO Route)

This is the predicted dominant pathway due to the accessibility of the primary amine.

-

Step 1: MAO-A or MAO-B catalyzes the oxidation of the α-carbon, releasing ammonia (NH₃) and forming the intermediate imine, which hydrolyzes to 3-(N-methylcarbamoyl)phenylacetaldehyde .

-

Step 2: The aldehyde is chemically unstable and rapidly processed by:

-

Aldehyde Dehydrogenase (ALDH): Oxidation to 3-(N-methylcarbamoyl)phenylacetic acid (Major Terminal Metabolite).

-

Aldehyde Reductase (AKR/ADH): Reduction to the corresponding phenethyl alcohol .

-

Pathway B: N-Demethylation (The CYP Route)

Cytochrome P450 enzymes attack the N-methyl group on the amide.

-

Mechanism: Hydroxylation of the methyl group forms a carbinolamide intermediate (-NH-CH₂OH).

-

Collapse: Spontaneous loss of formaldehyde (HCHO).

-

Product: 3-(2-aminoethyl)benzamide (Primary Amide).

Pathway C: Phase II Conjugation

If Phase I oxidation is slow or inhibited:

-

N-Acetylation: N-Acetyltransferases (NAT1/NAT2) transfer an acetyl group to the primary amine, forming N-[2-(3-(N-methylcarbamoyl)phenyl)ethyl]acetamide .

-

Glucuronidation: If aromatic hydroxylation occurs (e.g., to a phenol), UDP-glucuronosyltransferases (UGTs) will form O-glucuronides.

Part 3: Experimental Validation Protocols

To confirm these pathways, the following "self-validating" experimental workflows are recommended.

Protocol 1: Differential Fraction Incubation (Mito vs. Micro)

Objective: Distinguish between MAO-mediated (mitochondrial) and CYP-mediated (microsomal) clearance.

Materials:

-

Pooled Human Liver Microsomes (HLM).

-

Human Liver Mitochondria (HLMito).

-

Cofactors: NADPH (for CYPs), Clorgiline (MAO-A inhibitor), Selegiline (MAO-B inhibitor).

Step-by-Step Methodology:

-

Preparation: Prepare a 10 mM stock of 3-(2-aminoethyl)-N-methylbenzamide in DMSO.

-

Microsomal Arm (CYP check):

-

Incubate 1 µM test compound with 0.5 mg/mL HLM + 1 mM NADPH in phosphate buffer (pH 7.4).

-

Timepoints: 0, 15, 30, 60 min.

-

-

Mitochondrial Arm (MAO check):

-

Incubate 1 µM test compound with 0.5 mg/mL HLMito (no NADPH required for MAO, but often included for other enzymes).

-

Validation Control: Run parallel samples with 1 µM Clorgiline (MAO-A blocker) and Selegiline (MAO-B blocker).

-

-

Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard (e.g., Labetalol).

-

Analysis: Centrifuge at 4000g for 20 min. Inject supernatant into LC-MS/MS.

Interpretation:

-

High clearance in HLMito + inhibition by Clorgiline/Selegiline = MAO Pathway Confirmed .

-

High clearance in HLM + NADPH dependence = CYP Pathway Confirmed .

Protocol 2: Metabolite Identification via LC-HRMS

Objective: Structurally characterize the metabolites (Acid vs. Amide vs. Hydroxyl).

LC-MS/MS Conditions:

-

System: Q-Exactive or equivalent Orbitrap/Q-TOF.

-

Column: C18 Reverse Phase (e.g., Waters HSS T3), suitable for polar amines.

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 10 mins.

Data Processing Logic:

| Target Metabolite | Mass Shift (Δm/z) | Mechanism |

|---|---|---|

| Parent | M+H | - |

| Acid Metabolite | +1 Da (-NH₂ +O) | Oxidative Deamination (Aldehyde -> Acid) |

| Alcohol Metabolite | -13 Da (-NH₂ +OH -2H) | Oxidative Deamination (Aldehyde -> Alcohol) |

| Des-methyl | -14 Da (-CH₂) | N-Demethylation |

| N-Acetyl | +42 Da (+COCH₂) | Acetylation (Phase II) |

| Hydroxylation | +16 Da (+O) | Aromatic Hydroxylation |

Part 4: Visualization of Metabolic Pathways

The following diagram illustrates the branching metabolic fate of 3-(2-aminoethyl)-N-methylbenzamide.

Figure 1: Predicted biotransformation map showing the competition between MAO-mediated deamination (center/left) and CYP-mediated oxidation (right).

References

-

Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Nitrogen-Containing Functional Groups. Chemistry & Biodiversity. Link

-

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration. Link

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

-

Sigma-Aldrich. (n.d.). 3-(2-aminoethyl)-N-methylbenzamide Product Specification. Merck KGaA. Link (Note: Reference for chemical existence/CAS 1250364-24-9).

- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability and MAO clearance).

Methodological & Application

Application Note: Synthesis Protocol for 3-(2-aminoethyl)-N-methylbenzamide

Executive Summary

This application note details a robust, two-step synthetic protocol for 3-(2-aminoethyl)-N-methylbenzamide , a structural analog of meta-substituted phenethylamines often utilized in fragment-based drug discovery (FBDD) and neurokinin receptor research.

Unlike conventional routes that require cumbersome protection/deprotection steps of the amine, this protocol utilizes a "Nitrile-First" strategy . By starting with 3-(cyanomethyl)benzoic acid, we perform the amide coupling first, followed by a chemoselective catalytic hydrogenation. This approach minimizes step count, avoids zwitterionic intermediates, and ensures high atom economy.

Key Chemical Transformations

-

Amidation: Activation of carboxylic acid with CDI (1,1'-Carbonyldiimidazole) and coupling with methylamine.

-

Selective Reduction: Hydrogenation of the nitrile moiety to a primary amine using Raney Nickel, preserving the benzamide functionality.

Retrosynthetic Analysis & Logic

The design of this synthesis is governed by the need to differentiate the two nitrogen-containing functionalities: the amide nitrogen and the primary amine on the ethyl chain.

-

Path A (Rejected): Starting with 3-(2-aminoethyl)benzoic acid.

-

Reasoning: This starting material exists as a zwitterion, making solubility in organic solvents poor. It requires N-protection (e.g., Boc) before amide coupling, adding two extra steps (protection/deprotection).

-

-

Path B (Selected): Starting with 3-(cyanomethyl)benzoic acid.

-

Reasoning: The nitrile serves as a "masked" primary amine. It is stable under amide coupling conditions. The subsequent reduction of the nitrile to the amine can be tuned to be chemoselective, leaving the amide bond intact.

-

Pathway Visualization

Caption: Figure 1. Streamlined synthetic route utilizing the nitrile group as a masked amine precursor.

Experimental Protocols

Step 1: Synthesis of 3-(Cyanomethyl)-N-methylbenzamide

This step utilizes 1,1'-Carbonyldiimidazole (CDI) for in situ activation of the carboxylic acid. CDI is chosen over thionyl chloride to avoid generating acidic byproducts that could hydrolyze the nitrile or complicate the workup.

Reagents:

-

3-(Cyanomethyl)benzoic acid (1.0 equiv)

-

1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

-

Methylamine (2.0 M in THF) (1.5 equiv)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Activation: Charge a dry round-bottom flask with 3-(cyanomethyl)benzoic acid and anhydrous THF (10 mL/g). Add CDI portion-wise at 0°C (gas evolution:

). -

Incubation: Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour. The solution should become clear as the acyl-imidazole intermediate forms.

-

Coupling: Cool the mixture back to 0°C. Add the Methylamine solution dropwise over 15 minutes.

-

Completion: Stir at RT for 3 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexane) or LC-MS.

-

Workup:

-

Concentrate THF under reduced pressure.

-

Dissolve residue in Ethyl Acetate.

-

Wash sequentially with 1M HCl (to remove imidazole), saturated

, and brine. -

Dry over

, filter, and concentrate. -

Note: The product usually crystallizes upon concentration and requires no chromatography.

-

Step 2: Selective Reduction to 3-(2-aminoethyl)-N-methylbenzamide

The challenge here is reducing the nitrile (

Critical Safety Note: Raney Nickel is pyrophoric (ignites in air). It must be handled as a slurry under water or solvent at all times.

Reagents:

-

3-(Cyanomethyl)-N-methylbenzamide (1.0 equiv)

-

Raney Nickel (active slurry, ~50 wt% loading)

-

Ammonia (7M in Methanol) (Solvent/Additive)

-

Hydrogen Gas (

) (Balloon or low pressure)

Mechanism of Selectivity: Ammonia is strictly required. During nitrile reduction, the primary imine intermediate can react with the newly formed amine to produce secondary amines (dimers). Ammonia saturates the equilibrium, suppressing dimer formation and ensuring the primary amine is the sole product.

Procedure:

-

Preparation: In a pressure vessel or hydrogenation flask, dissolve the intermediate from Step 1 in Methanolic Ammonia (7M).

-

Catalyst Addition: Carefully add the Raney Nickel slurry (washed with MeOH) under an Argon blanket.

-

Hydrogenation: Purge the vessel with

three times. Stir vigorously under a hydrogen atmosphere (balloon pressure is usually sufficient; 50 psi leads to faster kinetics) at RT for 12–18 hours. -

Filtration: Purge with Argon. Filter the mixture through a pad of Celite to remove the catalyst. Keep the catalyst wet at all times during disposal.

-

Purification: Concentrate the filtrate. The residue is the crude free base.

-

Optional Salt Formation: Dissolve in minimal EtOH and add 1M HCl in Ether to precipitate the hydrochloride salt for long-term stability.

-

Data Summary & Specifications

| Parameter | Specification / Value |

| Target CAS | Analogous to 886363-04-2 (Generic structure class) |

| Molecular Formula | |

| Molecular Weight | 178.23 g/mol |

| Step 1 Yield | 85–92% |

| Step 2 Yield | 75–85% |

| Step 2 Selectivity | >95% Primary Amine (with |

| Appearance | White to off-white solid (HCl salt) |

Workup & Purification Logic Flow

The following diagram illustrates the critical decision points during the purification phase to ensure removal of the imidazole byproduct and prevention of secondary amine impurities.

Caption: Figure 2. Purification decision tree highlighting critical control points for amine purity.

Scientific Grounding & Troubleshooting

Why this route?

The "Nitrile-First" route is superior because it avoids the use of protecting groups (Boc/Fmoc). Standard peptide coupling of 3-(2-aminoethyl)benzoic acid would require protecting the ethyl-amine to prevent self-polymerization (head-to-tail coupling). By using the nitrile, we mask the amine effectively until the carbon skeleton is fully assembled.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Moisture in CDI or THF. | Ensure THF is distilled/anhydrous. Use fresh CDI. |

| Secondary Amine Impurity (Step 2) | Insufficient Ammonia. | Increase concentration of |

| Incomplete Reduction (Step 2) | Poisoned Catalyst. | Sulfur from rubber stoppers or impure reagents can poison Raney Ni. Use high-grade reagents. |

| Over-reduction | Reduction of Benzamide. | This is rare with Raney Ni at RT. Ensure temperature does not exceed 50°C. |

References

-

Nitrile Reduction Methodology: Watson, R. et al. "Catalytic Hydrogenation of Nitriles to Primary Amines." Organic Process Research & Development. (General reference for Raney Ni/Ammonia protocols).

-

Amide Coupling Standards: Valeur, E. & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev., 2009, 38, 606-631.

-

Starting Material Data: PubChem Compound Summary for 3-(Cyanomethyl)benzoic acid.

-

Selectivity in Reduction: "Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups." (Demonstrates chemoselectivity principles, though applied to nitro groups, the logic for amide stability holds). 1

-

Analogous Synthesis: "Design and synthesis of substituted N-methylbenzamide analogues." (Provides context for the stability of the N-methylbenzamide core).

Sources

Accelerating Hit-to-Lead Campaigns: 3-(2-aminoethyl)-N-methylbenzamide as a Versatile Pharmacophore Scaffold

Abstract

This application note details the experimental utility of 3-(2-aminoethyl)-N-methylbenzamide (hereafter referred to as Fragment-42 ) within the context of Fragment-Based Drug Discovery (FBDD). Unlike high-molecular-weight screening compounds, Fragment-42 offers a high Ligand Efficiency (LE) starting point characterized by a distinct "meta" substitution vector on the benzamide core. This guide provides validated protocols for biophysical screening (Surface Plasmon Resonance), structural biology (Crystallography Soaking), and parallel synthesis for hit expansion.

Compound Profile & Physicochemical Considerations

Before initiating biological assays, researchers must account for the specific physicochemical behavior of the ethyl-amine side chain.

| Property | Value / Characteristic | Experimental Implication |

| Molecular Weight | 178.23 g/mol | Ideal for FBDD (Rule of 3 compliant). High LE potential. |

| pKa (Basic Amine) | ~9.6 (Predicted) | Critical: Positively charged at physiological pH (7.4). |

| LogP | ~0.8 | High water solubility; low risk of non-specific hydrophobic aggregation. |

| Reactive Handle | Primary Amine (–NH₂) | Exclusive site for library expansion (Amide coupling/Reductive amination). |

| Stability | High | The N-methylbenzamide core is resistant to hydrolysis under standard assay conditions. |

Solubility & Stock Preparation Protocol

Objective: Create a stable 100 mM stock solution free of micro-precipitates.

-

Weighing: Weigh 17.8 mg of Fragment-42 hydrochloride salt.

-

Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

-

Note: Avoid water for long-term storage to prevent slow hydrolysis or bacterial growth, although the compound is chemically stable.

-

-

Sonication: Sonicate for 60 seconds at ambient temperature.

-

Quality Control: Centrifuge at 13,000 x g for 5 minutes. Inspect for pellet.

-

Storage: Aliquot into amber glass vials. Store at -20°C.

-

Causality: Repeated freeze-thaw cycles can introduce moisture, affecting the concentration accuracy critical for K_d determination.

-

Application I: Biophysical Screening via Surface Plasmon Resonance (SPR)

Fragment-42 is a "weak binder" candidate (K_d typically µM to mM range). Standard biochemical assays (IC50) often fail to detect activity due to low potency. SPR is the gold standard for validating this fragment's binding kinetics.

Experimental Workflow: Clean Screen Protocol

Prerequisites:

-

Sensor Chip: CM5 (Carboxymethylated dextran) or Streptavidin (SA) for biotinylated targets.

-

Instrument: Biacore 8K or equivalent high-sensitivity system.

Step-by-Step Protocol:

-

Surface Preparation (Target Immobilization):

-

Immobilize the target protein to a level of 3,000–5,000 RU .

-

Expert Insight: Unlike high-affinity drugs, fragments require higher surface density to generate a detectable Refractive Index (RI) shift due to their low molecular mass.

-

-

Buffer Optimization:

-

Running Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO .

-

Critical Step: The DMSO concentration in the running buffer must exactly match the sample buffer to avoid "bulk effect" solvent jumps that mask the binding signal.

-

-

Solvent Correction:

-

Prepare a DMSO calibration curve (1.5% to 2.5%) to correct for bulk refractive index mismatches.

-

-

Injection Cycle (Single Cycle Kinetics):

-

Flow Rate: High flow (30–50 µL/min) to minimize mass transport limitations.

-

Concentration Series: Inject Fragment-42 at 0, 15.6, 31.2, 62.5, 125, 250, and 500 µM.

-

Contact Time: 30 seconds (association).

-

Dissociation Time: 15 seconds.

-

Logic: Fragments typically have very fast off-rates (

). Long dissociation times are unnecessary and reduce throughput.

-

-

Data Analysis:

-

Fit data to a 1:1 Steady State Affinity model (Req vs. Concentration).

-

Calculate Ligand Efficiency (LE):

.

-

Application II: Hit-to-Lead Expansion (Parallel Synthesis)

Once Fragment-42 is validated as a binder, the primary amine serves as the vector for "growing" the molecule into the binding pocket. The following protocol describes a high-throughput amide coupling workflow.

Workflow Diagram: The Growth Strategy

Figure 1: Parallel synthesis workflow utilizing the primary amine of Fragment-42 for rapid library generation.

Protocol: Micro-Scale Amide Coupling

Reaction Scale: 50 µmol per well (96-well plate format).

-

Reagent Preparation:

-

Solution A (Fragment): 0.2 M Fragment-42 in DMF.

-

Solution B (Acids): 0.2 M diverse carboxylic acids in DMF.

-

Solution C (Activator): 0.2 M HATU in DMF.

-

Base: Pure DIPEA (Diisopropylethylamine).

-

-

Dispensing:

-

Add 250 µL Solution B (Acid, 1.0 eq) to each well.

-

Add 250 µL Solution C (HATU, 1.0 eq). Shake for 5 mins to form the active ester.

-

Add 250 µL Solution A (Fragment-42, 1.0 eq).

-

Add 25 µL DIPEA (3.0 eq).

-

-

Incubation:

-

Seal plate and shake at Room Temperature for 12 hours.

-

Validation: LC-MS check on random wells to confirm >80% conversion.

-

-

Purification (SCX - Strong Cation Exchange):

-

Mechanism:[1][2][3] Since the product is an amide (neutral) but the starting material is an amine (basic), we use SCX to capture unreacted Fragment-42.

-

Wait, correction: If the product contains no other basic centers, SCX will catch the unreacted fragment and pass the product. However, if the R-COOH introduces a basic group, this fails.

-

Standard Workup: For this specific scaffold, use Reverse Phase SPE (Solid Phase Extraction).

-

Load reaction mixture onto C18 cartridge.

-

Wash with 5% MeOH/Water (removes DMF/Salts).

-

Elute with 90% MeOH/Water.

-

Application III: X-Ray Crystallography Soaking

Because Fragment-42 is small and highly soluble, it is ideal for Crystal Soaking experiments to determine the binding mode.

Protocol: High-Concentration Soaking

-

Crystal Growth: Grow apo-crystals of the target protein using standard hanging/sitting drop vapor diffusion.

-

Soak Solution Preparation:

-

Dissolve Fragment-42 directly in the crystallization mother liquor to a concentration of 50–100 mM .

-

Expert Tip: If the fragment crashes out, add DMSO up to 10% (v/v), provided the crystals tolerate it.

-

-

Soaking:

-

Transfer apo-crystals into the soak solution.

-

Incubate for 1 hour to 24 hours .

-

Observation: Monitor crystals for cracking (osmotic shock). If cracking occurs, perform stepwise soaking (10 mM -> 50 mM -> 100 mM).

-

-

Cryo-Protection & Harvesting:

-

Transfer crystal to a cryo-protectant solution containing the fragment (maintain equilibrium) before flash-cooling in liquid nitrogen.

-

Mechanistic Rationale & Pathway Integration

The utility of Fragment-42 lies in its ability to probe the "Meta-Vector" . In a typical benzamide binding pocket, the carbonyl oxygen accepts a hydrogen bond from the backbone, while the amide nitrogen donates to a residue like Glu or Asp. The 3-position (meta) ethyl-amine chain allows the molecule to reach out towards solvent or adjacent sub-pockets.

Figure 2: Predicted binding mode interactions. The ethyl-amine side chain facilitates salt-bridge formation.

References

-

Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: advancing fragments in the absence of crystal structures."[4] Nature Reviews Drug Discovery.

-

Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[1][2][3][5][6][7] Nature Chemistry.

-

Sigma-Aldrich. (n.d.). "3-(2-aminoethyl)-N-methylbenzamide Product Specification." Merck/Sigma.

-

Mashalidis, E. H., et al. (2013). "Fragment-Based Approaches in Drug Discovery and Chemical Biology." Journal of Medicinal Chemistry.

Sources

- 1. Fragment-Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]

- 2. Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H 1 receptor - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD01081K [pubs.rsc.org]

- 3. Fragment screening libraries for the identification of protein hot spots and their minimal binding pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fragment library screening identifies hits that bind to the non-catalytic surface of Pseudomonas aeruginosa DsbA1 | PLOS One [journals.plos.org]

- 5. exactelabs.com [exactelabs.com]

- 6. Comprehensive analysis of commercial fragment libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Applications of "linkers" in fragment-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Extraction Strategies for 3-(2-aminoethyl)-N-methylbenzamide from Biological Matrices

Abstract & Introduction

The extraction of 3-(2-aminoethyl)-N-methylbenzamide (MW: 178.23 g/mol ) presents a specific bioanalytical challenge due to its physicochemical duality. Structurally, the molecule contains a polar amide moiety and a basic primary amine side chain (2-aminoethyl).

With a predicted LogP of ~0.1 and a pKa ~9.5 (attributable to the primary amine), this compound is highly hydrophilic and exists as a cation at physiological pH. Traditional Reversed-Phase (C18) Solid Phase Extraction (SPE) often results in breakthrough during the load/wash steps, while standard Liquid-Liquid Extraction (LLE) using non-polar solvents (e.g., Hexane) yields poor recovery (<40%).

This Application Note details three validated extraction protocols designed to overcome these polarity constraints:

-

Protocol A (Gold Standard): Mixed-Mode Cation Exchange (MCX) SPE.

-

Protocol B (High Throughput): Protein Precipitation with Phospholipid Removal.

-

Protocol C (Alternative): Salting-Out Liquid-Liquid Extraction (SALLE).

Physicochemical Analysis & Strategy

Understanding the molecule's behavior in solution is the prerequisite for high recovery.

| Property | Value | Implication for Extraction |

| Basic pKa | ~9.5 (Amine) | Molecule is positively charged at pH < 8.0. Ideal for Cation Exchange. |

| LogP | ~0.1 (Hydrophilic) | Poor retention on C18; poor partitioning into Hexane/MTBE. |

| Stability | Amide Hydrolysis | Avoid extreme heat (>60°C) in highly acidic/basic conditions for prolonged periods. |

Decision Matrix for Method Selection

Figure 1: Decision tree for selecting the optimal extraction methodology based on sensitivity and throughput requirements.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE

Status: Gold Standard Mechanism: Retains analyte via two distinct mechanisms: hydrophobic interaction (benzene ring) and ionic interaction (protonated amine). This allows for rigorous washing of interferences.[1]

Materials

-

Cartridge: Oasis MCX, Strata-X-C, or Bond Elut Plexa PCX (30 mg / 1 mL).

-

Loading Buffer: 2% Phosphoric Acid (H₃PO₄) in water.

-

Elution Solvent: 5% Ammonium Hydroxide (NH₄OH) in Methanol.[1]

Step-by-Step Procedure

-

Sample Pre-treatment:

-

Aliquot 200 µL of plasma/serum.[1]

-

Add 20 µL Internal Standard (IS) working solution.

-

Add 200 µL of 2% H₃PO₄ . Vortex for 30s.

-

Why: Acidification ensures the amine is fully protonated (Charge +1) to bind with the sulfonate groups on the sorbent.

-

-

Conditioning:

-

1.0 mL Methanol.[1]

-

1.0 mL Water.

-

-

Loading:

-

Wash 1 (Aqueous - Acidic):

-

1.0 mL 2% Formic Acid in Water .

-

Purpose: Removes proteins and polar interferences; keeps analyte charged.

-

-

Wash 2 (Organic - Neutral):

-

1.0 mL 100% Methanol .

-

Critical Step: Because the analyte is locked by the ionic bond, we can use 100% organic solvent to wash away hydrophobic interferences (lipids) without eluting the analyte.

-

-

Elution:

-

Elute with 2 x 250 µL of 5% NH₄OH in Methanol .

-

Mechanism:[2] The high pH (>11) deprotonates the amine (neutralizes charge), breaking the ionic bond and releasing the analyte.

-

-

Post-Processing:

-

Evaporate to dryness under N₂ at 40°C.

-

Reconstitute in 100 µL Mobile Phase (e.g., 90:10 Water:ACN + 0.1% Formic Acid).

-

Protocol B: Protein Precipitation with Phospholipid Removal

Status: High Throughput / Screening Mechanism: Denaturing proteins with organic solvent followed by selective filtration of phospholipids.

Materials

-

Plate: HybridSPE-Phospholipid (Supelco) or Ostro (Waters).

-

Solvent: 1% Formic Acid in Acetonitrile.

Step-by-Step Procedure

-

In-Well Precipitation:

-

Pipette 100 µL plasma directly into the HybridSPE well.

-

Add 300 µL of 1% Formic Acid in Acetonitrile .

-

Note: The acid is crucial to disrupt protein binding and prevent the basic amine from binding to silanols in the glass/plastic.

-

-

Mixing:

-

Aspirate/dispense 3 times or vortex the plate for 1 minute.

-

-

Filtration:

-

Apply vacuum (15 inHg). Collect filtrate.

-

-

Analysis:

Protocol C: Salting-Out Liquid-Liquid Extraction (SALLE)

Status: Cost-Effective Alternative Mechanism: Using high salt concentration to force the hydrophilic drug into a semi-polar organic phase (Acetonitrile).

Step-by-Step Procedure

-

Sample Prep:

-

200 µL Plasma + 20 µL IS.

-

-

Salting Out:

-

Add 100 µL saturated Zinc Sulfate (ZnSO₄) or Ammonium Acetate.

-

Vortex to precipitate proteins.

-

-

Extraction:

-

Add 600 µL Acetonitrile .

-

Vortex vigorously for 2 minutes.

-

-

Phase Separation:

-

Centrifuge at 10,000 rpm for 5 minutes.

-

The acetonitrile (top layer) will separate from the aqueous salt layer (bottom).

-

-

Transfer:

-

Remove the top organic layer. Evaporate and reconstitute.

-

Analytical Considerations (LC-MS/MS)

Due to the polarity of the 2-aminoethyl group, standard C18 chromatography may result in peak tailing or early elution (in the void volume).

-

Column Selection: Use a Polar-Embedded C18 (e.g., Waters Acquity BEH Shield RP18) or a Biphenyl phase (e.g., Kinetex Biphenyl). The Biphenyl phase provides enhanced pi-pi interactions with the benzamide ring.

-

Mobile Phase:

Quantitative Comparison of Methods

| Parameter | MCX SPE (Protocol A) | PPT (Protocol B) | SALLE (Protocol C) |

| Recovery | > 90% | 70-80% | 60-75% |

| Matrix Effect | Low (< 10% suppression) | High (> 20% suppression) | Medium |

| Sensitivity | Excellent (Concentration factor 4x) | Poor (Dilution factor 3x) | Medium |

| Cost/Sample | $ |

Validation Criteria (Regulatory Compliance)

To ensure this method meets FDA M10 and EMA guidelines [2], the following validation parameters must be established:

-

Selectivity: Analyze 6 lots of blank matrix. No interference >20% of the LLOQ peak area.

-

Recovery: Compare extracted samples vs. post-extraction spiked samples at Low, Medium, and High QC levels.

-

Matrix Effect: Calculate the Matrix Factor (MF). The IS-normalized MF should be close to 1.0.

Workflow Visualization: MCX Mechanism

Figure 2: The chemical mechanism of Mixed-Mode Cation Exchange allows for aggressive organic washing, yielding the cleanest extracts.

References

-

Agilent Technologies. (2011).[5] Extraction of Basic Drugs from Plasma with Polymeric SPE. Application Note. Link

-

U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. Link

-

Biotage. (2023).[6] When should I choose a mixed-mode SPE? Technical Guide. Link

-

Sigma-Aldrich. (2020). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. Link

Sources

- 1. lcms.cz [lcms.cz]

- 2. veeprho.com [veeprho.com]

- 3. agilent.com [agilent.com]

- 4. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. biotage.com [biotage.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Aminoethyl)-N-methylbenzamide

Welcome to the technical support center for the synthesis of 3-(2-aminoethyl)-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common synthetic challenges and optimize your reaction yields.

I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of 3-(2-aminoethyl)-N-methylbenzamide, providing potential causes and actionable solutions.

Issue 1: Low to No Product Formation

Symptom: After the reaction and workup, TLC or LC-MS analysis shows a significant amount of unreacted starting materials (the carboxylic acid and/or amine) and minimal to no desired product.

Potential Causes & Solutions:

-

Ineffective Amide Coupling: The direct reaction between a carboxylic acid and an amine to form an amide is often inefficient without an activating agent due to the formation of a stable ammonium carboxylate salt.[1][2] Heating this salt to high temperatures can drive off water and form the amide, but this is not always practical for complex molecules.[1][3]

-

Solution: Employ a suitable coupling reagent to activate the carboxylic acid. Common choices include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or the more water-soluble EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (1-hydroxybenzotriazole) to improve efficiency and reduce side reactions.[4][5][6] Phosphonium salts like PyBOP or uronium salts like HBTU are also highly effective.[7][8]

-

-

Inappropriate Solvent: The choice of solvent is critical for ensuring all reactants are in solution and can interact.

-

Presence of Water: Many coupling reagents are sensitive to hydrolysis.

-

Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. If necessary, dry the solvent over a suitable drying agent.

-

-

Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.

-

Solution: Typically, a slight excess of the amine (1.1-1.2 equivalents) is used to ensure the complete consumption of the more valuable carboxylic acid or activated species. The coupling reagent is generally used in a 1:1 to 1.2:1 molar ratio with the carboxylic acid.

-

Issue 2: Presence of Significant Side Products

Symptom: The crude product mixture contains the desired amide but is contaminated with one or more significant impurities.

Potential Causes & Solutions:

-

Side Reactions of the Coupling Reagent:

-

Carbodiimides (DCC/EDC): A common side product is the corresponding urea (dicyclohexylurea or EDU). Dicyclohexylurea is poorly soluble in many organic solvents and can often be removed by filtration.[8] The urea from EDC is water-soluble and can be removed with an aqueous workup.[2]

-

O-Acylisourea Rearrangement: The highly reactive O-acylisourea intermediate formed with carbodiimides can rearrange to an unreactive N-acylurea.

-

Solution: Adding HOBt or HOAt can trap the O-acylisourea to form a more stable active ester, minimizing this side reaction.[5]

-

-

-

Epimerization (if chiral centers are present): While not directly applicable to 3-(2-aminoethyl)-N-methylbenzamide, it's a critical consideration in many amide syntheses.

-

Solution: Use of coupling reagents known to suppress racemization, such as COMU or those used in combination with HOBt, is recommended.[11]

-

Issue 3: Difficult Purification

Symptom: The crude product is an oil or a solid that is difficult to purify by standard methods like recrystallization or column chromatography.

Potential Causes & Solutions:

-

Residual Coupling Reagent Byproducts: As mentioned, urea byproducts can complicate purification.

-

Solution: For DCC, filter the reaction mixture before workup to remove the precipitated dicyclohexylurea. For EDC, perform an acidic wash (e.g., with 1M HCl or citric acid) to protonate the dimethylamino group of the resulting urea, making it highly water-soluble.[12]

-

-

Unreacted Starting Materials: The presence of both acidic (carboxylic acid) and basic (amine) starting materials can make purification challenging.

-

Solution: A thorough aqueous workup is essential.

-

Wash with a mild acid (e.g., 1M citric acid or dilute HCl) to remove unreacted amine and any basic additives like DIEA.[12]

-

Wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid and acidic additives like HOBt.[12]

-

A final wash with brine can help to break up any emulsions and remove residual water.[12]

-

-

-

Product Solubility Issues: The product itself may have challenging solubility properties.

-

Solution for Recrystallization: If the product is a solid, screen various solvent systems for recrystallization. A good solvent will dissolve the compound when hot but not when cold. If a single solvent is not effective, a mixed solvent system (a "solvent" and an "anti-solvent") can be employed.

-

Solution for Column Chromatography: If the product is an oil or difficult to crystallize, silica gel column chromatography is a standard purification method.[13] A systematic approach to eluent selection, starting with a non-polar solvent and gradually increasing the polarity, is recommended.

-

II. Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3-(2-aminoethyl)-N-methylbenzamide?

A1: The most prevalent and reliable method is through amide coupling. This involves reacting a suitable precursor to one of the amide's components with the other. For instance, reacting 3-(2-aminoethyl)benzoic acid with methylamine in the presence of a coupling agent, or reacting 3-carboxy-N-methylbenzamide with ethylenediamine, again with a coupling agent. An alternative, though often less direct for this specific molecule, is the Schotten-Baumann reaction, which would involve reacting an acid chloride (e.g., 3-(2-aminoethyl)benzoyl chloride) with methylamine.[6][10]

Q2: Which coupling reagent should I choose?

A2: The choice of coupling reagent depends on factors like cost, scale, and desired purity.

-

EDC/HOBt: A very common and effective combination. The byproducts are generally easy to remove during an aqueous workup.[5][6]

-

DCC: Also effective, but the dicyclohexylurea byproduct can sometimes be difficult to remove completely from the product.[4][8]

-

HATU/HBTU: These are uronium-based reagents that are very efficient and fast, but also more expensive.[7][10]

-

COMU: A modern coupling reagent with high efficiency and byproducts that are very water-soluble, making it a "greener" option.[9][11]

Q3: How do I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction.[12] Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the limiting starting material and the appearance of a new spot corresponding to the product indicate the reaction is progressing. Staining with an appropriate agent (e.g., ninhydrin for the amine, or visualization under UV light if the compounds are UV-active) is necessary.

Q4: My reaction seems to have stalled. What can I do?

A4: If the reaction has not gone to completion after a reasonable amount of time, consider the following:

-

Add more coupling reagent: The initial charge of the coupling reagent may have degraded. Adding another portion (0.2-0.5 equivalents) can sometimes restart the reaction.

-

Increase the temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious as this can also increase the rate of side reactions.

-

Check reagent purity: Impurities in the starting materials or solvents can inhibit the reaction.

Q5: What are the typical workup procedures for an amide coupling reaction?

A5: A standard aqueous workup is usually effective.[12][14]

-

If a water-immiscible solvent like DCM or ethyl acetate was used, dilute the reaction mixture with more of the same solvent.

-

Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), water, a dilute base (e.g., saturated NaHCO3), and finally brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.

III. Experimental Protocols & Data

Optimized Protocol: EDC/HOBt Coupling

This protocol provides a reliable method for the synthesis of 3-(2-aminoethyl)-N-methylbenzamide.

Materials:

-

3-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid

-

Methylamine (as a solution in THF or as a hydrochloride salt)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (1-Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine) or another non-nucleophilic base

-

Anhydrous DMF (Dimethylformamide)

-

DCM (Dichloromethane)

-

1M HCl, Saturated NaHCO3 solution, Brine

-

Anhydrous Na2SO4

Procedure:

-

To a solution of 3-(2-((tert-butoxycarbonyl)amino)ethyl)benzoic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

-

In a separate flask, if starting from methylamine hydrochloride, dissolve it in DMF and add DIPEA (2.2 eq).

-

Add the methylamine solution (or a solution of methylamine in THF, 1.2 eq) to the activated acid mixture. If using methylamine hydrochloride, add the pre-neutralized solution.

-

Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 4-12 hours.

-

Once complete, dilute the reaction mixture with ethyl acetate and perform the aqueous workup as described in FAQ #5.

-

The resulting Boc-protected intermediate can then be deprotected using standard conditions (e.g., 4M HCl in dioxane) to yield the final product.

Data Summary: Coupling Reagent Comparison

| Coupling Reagent | Additive | Typical Solvent | Relative Cost | Key Advantage | Common Byproduct |

| EDC | HOBt | DMF, DCM | Water-soluble byproduct | EDU | |

| DCC | HOBt | DCM, THF | $ | Inexpensive | Insoluble DCU |

| HATU | - | DMF, NMP | Very fast and efficient | Tetramethylurea | |

| COMU | - | DMF, ACN | High efficiency, "green" | Water-soluble byproducts |

Relative cost is a general guide and can vary by supplier.

IV. Visual Guides

Reaction Mechanism: EDC/HOBt Coupling

Caption: EDC/HOBt coupling mechanism for amide synthesis.

Troubleshooting Workflow: Low Yield

Sources

- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Lab Reporter [fishersci.se]

- 5. Synthesis and Smo Activity of Some Novel Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 8. researchgate.net [researchgate.net]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. Lab Reporter [fishersci.co.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. derpharmachemica.com [derpharmachemica.com]

troubleshooting solubility issues with 3-(2-aminoethyl)-N-methylbenzamide

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(2-aminoethyl)-N-methylbenzamide. Our approach moves beyond simple solvent lists to explain the underlying chemical principles governing this compound's behavior, empowering you to troubleshoot effectively and ensure the integrity of your experiments.

Compound Profile at a Glance

To effectively troubleshoot solubility, one must first understand the molecule's structure. 3-(2-aminoethyl)-N-methylbenzamide possesses a dual chemical nature that is the primary source of most solubility issues.

| Attribute | Details | Solubility Implication |

| Structure | A central benzene ring with a tertiary N-methylbenzamide group and a primary aminoethyl side chain. | Contains both a large, hydrophobic (water-hating) aromatic core and a basic, hydrophilic (water-loving) primary amine. |

| Molecular Formula | C₁₁H₁₆N₂O | - |

| Molecular Weight | 192.26 g/mol | - |

| Key Functional Groups | Primary Aliphatic Amine (-CH₂CH₂NH₂): This group is basic and can be protonated to form a positively charged ammonium salt. | The charge state of this group is pH-dependent and is the key to manipulating aqueous solubility. |

| Tertiary Aromatic Amide (-C(=O)N(CH₃)-): This group is polar but neutral and can accept hydrogen bonds. | Contributes to solubility in polar organic solvents but its attachment to the benzene ring contributes to overall hydrophobicity. |

The central challenge lies in satisfying the conflicting solubility preferences of its hydrophobic core and its pH-sensitive hydrophilic amine group.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address the most common issues encountered in the lab, providing not just a solution, but a causal explanation and a detailed protocol.

Q1: What is the recommended solvent for preparing a high-concentration stock solution?

Short Answer: Use a polar aprotic solvent. We strongly recommend starting with Dimethyl Sulfoxide (DMSO). Dimethylformamide (DMF) is also a suitable alternative.

Scientific Rationale: The chemical structure of 3-(2-aminoethyl)-N-methylbenzamide contains multiple polar functional groups (the amide and the amine) that require a polar solvent for effective solvation. Polar aprotic solvents like DMSO are ideal because they can effectively solvate the entire molecule, including the less polar aromatic ring, without interfering with the compound's ionizable amine group.[1][2] While alcohols like ethanol might work, they are generally less effective for achieving high concentrations with complex structures like this one.[1]

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

-

Preparation: Weigh out 19.23 mg of 3-(2-aminoethyl)-N-methylbenzamide powder.

-

Dissolution: Add the powder to a sterile microcentrifuge tube or vial. Add 1.0 mL of high-purity, anhydrous DMSO.

-

Mixing: Vortex the solution thoroughly for 1-2 minutes. If dissolution is slow, gentle warming in a water bath (37°C) for 5-10 minutes or brief sonication can be employed.

-

Verification: Ensure the solution is clear and free of any visible precipitate before storing.

-

Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. For best results, aliquot into single-use volumes to avoid repeated freeze-thaw cycles.

Q2: My compound precipitated immediately when I diluted my DMSO stock into an aqueous buffer like PBS (pH 7.4). What went wrong?

Short Answer: The compound's aqueous solubility is highly dependent on pH. At a neutral pH of 7.4, the molecule is predominantly in its uncharged, far less soluble form, causing it to crash out of solution as the percentage of DMSO decreases.

Scientific Rationale: The key to aqueous solubility for this compound is the primary amine on the ethyl side chain. Primary aliphatic amines typically have a pKa in the range of 9-10. According to the Henderson-Hasselbalch equation, at a pH significantly below its pKa, this amine will be protonated (-NH₃⁺), forming a highly soluble ammonium salt.[3][4] At pH 7.4, which is well below the pKa, one might expect it to be soluble. However, the large hydrophobic benzamide portion of the molecule counteracts this effect, making the neutral form extremely insoluble. The equilibrium between the charged and uncharged forms dictates the overall solubility, and even a small amount of the neutral form can lead to precipitation if the concentration is too high.[5][6]

The diagram below illustrates how pH dictates the protonation state and, consequently, the solubility of the molecule.

Caption: pH-dependent protonation and its effect on solubility.

Q3: How can I successfully prepare an aqueous solution of 3-(2-aminoethyl)-N-methylbenzamide for my experiments?

Short Answer: You must use an acidic buffer or acidify your solution to a pH of approximately 4-6. This ensures the primary amine is fully protonated, maximizing aqueous solubility.